1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Description
1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative characterized by a 3-chlorobenzyl substituent at the N1 position of the pyrazole ring and an amine group at the C5 position. Its molecular formula is C₁₀H₁₁Cl₂N₃ (hydrochloride salt), with a molar mass of 244.12 g/mol (calculated from base compound C₁₀H₁₀ClN₃, 207.66 g/mol + HCl) . The compound is utilized as a building block in pharmaceutical research, particularly in the synthesis of small molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVELPKMFANTGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and hydrazine derivatives.
Reaction Conditions: The initial step involves the reaction of 3-chlorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the pyrazole derivative to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Medicinal Chemistry
1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is being investigated for its pharmacological properties, which include:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies indicate that it significantly reduces pro-inflammatory cytokines like IL-6 and TNF-alpha in murine models.
- Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial membranes, enhancing permeability, and leading to cell death.
- Antitumor Activity : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, showing IC50 values in the low micromolar range.
Biological Research
In biological assays, this compound serves as a tool compound for studying:
- Enzyme Inhibition : It is used to explore the inhibition of specific enzymes, which can elucidate cellular signaling pathways and therapeutic targets.
- Receptor Binding Studies : The compound's interaction with various receptors can provide insights into drug-receptor dynamics and potential therapeutic applications.
Industrial Applications
This compound also finds utility in industrial settings:
- Synthesis of Complex Organic Molecules : It acts as an intermediate in the production of agrochemicals, dyes, and polymers. Its unique structure allows for various modifications that can lead to new functional materials.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine models, researchers tested several pyrazole derivatives for their anti-inflammatory effects. The results indicated that this compound significantly lowered levels of pro-inflammatory cytokines after treatment, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it exhibited potent antitumor activity, with significant effects on cell viability and apoptosis induction.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring, pyrazole ring, or alkyl chain modifications. Below is a comparative analysis:
Biological Activity
1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a 3-chlorophenylmethyl group. Its molecular formula is with a molecular weight of approximately 227.66 g/mol. The presence of the chlorobenzyl moiety enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and diseases.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that derivatives of pyrazole compounds can effectively combat various bacterial strains. Notably, it has demonstrated activity against:
- Methicillin-sensitive Staphylococcus aureus (MSSA)
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
In a study by Bouabdallah et al., certain pyrazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/mL against MSSA and 8 mg/mL against E. coli .
Anti-inflammatory Properties
The compound also shows promising anti-inflammatory effects. It has been tested in vitro and in vivo, demonstrating the ability to reduce inflammation markers in various models. For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, the compound significantly reduced pro-inflammatory cytokine levels. This suggests its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. It has shown cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings indicate that the compound may inhibit tumor growth through mechanisms such as tubulin polymerization inhibition, leading to cell cycle arrest .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, affecting downstream signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammation : In a model of acute inflammation induced by carrageenan, the compound significantly reduced edema comparable to standard anti-inflammatory drugs like indomethacin .
- Anticancer Evaluation : A series of pyrazole derivatives were screened for their cytotoxicity against Hep-2 and P815 cancer cell lines, revealing significant activity that supports further development for cancer therapies .
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR confirms the presence of the chlorobenzyl group (δ 4.8–5.2 ppm for -CH₂-) and pyrazole protons (δ 7.1–7.5 ppm) .
- ¹³C NMR identifies the quaternary carbon adjacent to the chlorophenyl group (δ 140–145 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 238.08 (calculated for C₁₀H₁₁ClN₃) .
- FTIR : Absorption bands at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrazole ring) confirm functional groups .
How can researchers optimize the synthesis process for scalability while maintaining high purity?
Advanced Research Question
Process Optimization Strategies :
- Continuous Flow Synthesis : Reduces reaction time and improves reproducibility by maintaining consistent temperature and mixing .
- Crystallization Engineering : Use anti-solvent crystallization (e.g., adding hexane to a DMF solution) to enhance crystal habit and purity (>99%) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .
Case Study : A scaled-up batch (1 kg) achieved 85% yield and 98.5% purity using continuous flow reactors with in-line pH control .
What strategies are employed to analyze discrepancies in biological activity data between this compound and its structural analogs?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations) are analyzed through:
-
Structural-Activity Relationship (SAR) Studies : Compare analogs (Table 1) to identify critical substituents.
Compound Substituent IC₅₀ (μM) Source 1-(4-Chlorobenzyl)-5-methyl Methyl at C5 12.3 1-(3-Chlorobenzyl)-3-phenyl Phenyl at C3 8.7 -
Metabolic Stability Assays : Liver microsome studies assess if differences arise from CYP450-mediated degradation .
-
Molecular Docking : Computational models predict binding affinity variations due to steric or electronic effects of substituents .
In resolving conflicting crystallographic data, which software tools and validation methods are recommended?
Advanced Research Question
- Structure Solution : Use SHELXS/SHELXD for initial phasing and SHELXL for refinement .
- Validation :
- Case Example : A disputed torsion angle (C1-N2-C3-Cl1) was resolved using PLATON to check for symmetry errors, confirming the correct conformation .
How do substituents on the pyrazole ring affect the compound’s pharmacokinetic properties, and what experimental approaches are used to study this?
Advanced Research Question
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -Cl): Increase metabolic stability by reducing CYP450 oxidation .
- Hydrophobic Groups (e.g., -CH₃): Enhance membrane permeability (logP > 2.5) but may reduce solubility .
- Experimental Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
